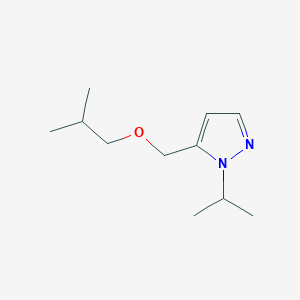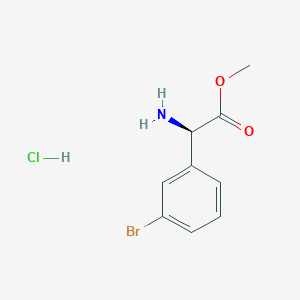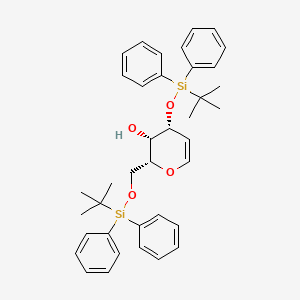
4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide involves the reaction of ethyl 4-methylthiophene-2-carboxylate with (S)-3-amino-1-butanone in the presence of a catalyst and subsequent hydrolysis to yield the desired product.Molecular Structure Analysis
The molecular structure of this compound includes a carbonyl group, a thiophene ring, and a pyrrolidine ring. The InChI Key is FIEYZADJFANAJN-UHFFFAOYSA-N.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of ethyl 4-methylthiophene-2-carboxylate with (S)-3-amino-1-butanone in the presence of a catalyst and subsequent hydrolysis.Physical And Chemical Properties Analysis
The physical properties of 4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide include a melting point of 224-228°C and a boiling point of 409.9°C at 760 mmHg. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile and insoluble in water.Wissenschaftliche Forschungsanwendungen
- Proteasome Inhibition Application: 4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide has shown promise as a proteasome inhibitor. Researchers explore its potential for treating diseases related to abnormal protein turnover, such as cancer and neurodegenerative disorders.
- Anti-Inflammatory Properties Application: This compound exhibits anti-inflammatory effects, making it a candidate for drug development. By modulating inflammatory pathways, it could potentially alleviate symptoms and prevent disease progression.
- Anti-Cancer Activity Application: 4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide shows anti-cancer potential. Researchers investigate its impact on cancer cell growth, apoptosis, and metastasis. Specific mechanisms need further exploration.
- Application : The thiophene ring in this compound serves as a versatile scaffold. Medicinal chemists can modify it to create analogs with different biological effects. Exploration of structure-activity relationships (SAR) guides optimization .
- Application : The stereogenic carbons in 4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide influence its binding to enantioselective proteins. Researchers study how different spatial orientations impact drug efficacy .
Medicinal Chemistry Scaffold
Stereochemistry and Enantioselectivity
Synthetic Strategies and Functionalization
Wirkmechanismus
Safety and Hazards
The compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use. Further studies are needed to investigate its potential toxicity in the long term.
Zukünftige Richtungen
Thiophene and its substituted derivatives are an important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Eigenschaften
IUPAC Name |
4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c1-6-2-8(15-5-6)10(14)12-7-3-9(13)11-4-7/h2,5,7H,3-4H2,1H3,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEYZADJFANAJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(5-oxopyrrolidin-3-yl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2762249.png)

![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-methyl-5-methylidene-6-oxopyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]propanamide](/img/structure/B2762253.png)





![7-(2-chlorobenzyl)-8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2762264.png)

![8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2762267.png)

